2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Overview
Description
The compound "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" is a spirocyclic compound, which is a class of organic molecules featuring a unique structural motif where two rings are joined through a single shared atom. This structural feature is of significant interest in medicinal chemistry due to the rigidity and three-dimensional shape it imparts to the molecule, potentially leading to high selectivity and efficacy in drug-receptor interactions .
Synthesis Analysis
The synthesis of spirocyclic compounds related to "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" has been explored in various studies. One approach involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile to synthesize substituted spiro-piperidine-pyrazolopyrans . Another method reported the synthesis of a related scaffold, 5-alkoxy-(3R)-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidines], using regioselective intermolecular reactions and stereoselective reduction . Additionally, the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones via 1,3-dipolar cycloaddition reactions has been described, showcasing the versatility of spirocyclic syntheses .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds has been characterized using various spectroscopic techniques. For instance, dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] were characterized by IR, NMR, and X-ray diffraction, revealing intermolecular hydrogen bonding and crystallization in the triclinic space group . Theoretical calculations such as molecular mechanics and semi-empirical methods have been used to optimize geometrical parameters, which were found to be in good agreement with experimental data .
Chemical Reactions Analysis
Spirocyclic compounds exhibit a range of chemical reactivity due to their unique structural features. For example, the reaction of 2-methylene-2,3-dihydro-1H-indole derivatives with acrylamide yielded 1,3-dihydrospiro[2H-indolo-2,2'-piperidine] derivatives, demonstrating the potential for nucleophilic addition reactions . The reactivity of these compounds can be further modified by substituents, as seen in the synthesis of substituted 3,5-dicyanospiro-4-(piperidine-4')-1H,4H-dihydropyridine-2-thiolates .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their rigid and three-dimensional structures. The presence of spiro junctions in molecules like "2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride" can lead to unique electronic and steric properties, which are important for their biological activity. For instance, the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidines] have been calculated, indicating electrophilic and nucleophilic sites that are crucial for their reactivity . The rigidity of the spirocyclic framework also contributes to the stability and chemical hardness of these molecules .
Scientific Research Applications
Chemical Synthesis and Reaction Behavior
- Formation of 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] Derivatives : The compound can undergo chemical reactions to form 1,3-Dihydrospiro[2H-indolo-2,2′-piperidine] derivatives, as demonstrated by its reaction with acrylamide in proton-containing solvents (Shachkus & Degutis, 1988).
Pharmaceutical Research
Development of Selective Inhibitors : Research into the development of selective inhibitors for vesicular acetylcholine storage has involved the synthesis of semirigid vesamicol receptor ligands based on 2,3-Dihydrospiro[indene-1,4'-piperidine], indicating its potential pharmaceutical applications (Efange et al., 1994).
Synthesis of Renin Inhibitors : The compound is used in the synthesis of renin inhibitors. An efficient synthetic method for the preparation of a scaffold using this compound showed moderate in vitro binding affinity for purified human renin, indicating its potential in hypertension and cardiovascular disease treatment (Nakamura et al., 2009).
Potential Antidepressant Properties : A series of derivatives synthesized and evaluated pharmacologically indicated potent antidepressant-like activity, suggesting the compound's role in psychotropic drug development (Ong et al., 1981).
Estrogen Receptor Modulation for Hot Flush Treatment : Studies on selective estrogen receptor modulators found that derivatives of this compound showed promising effects in rat models for human hot flush, suggesting a new treatment approach for this condition (Watanabe et al., 2003).
Chemical and Physical Property Analysis
- Structural and Pharmacological Studies : Research on the structural and pharmacological properties of 1,2,3,4‐Tetrahydro‐1,4′‐silaspiro[naphthalene‐1,4′‐piperidine] derivatives, related to 2,3-Dihydrospiro[indene-1,4'-piperidine], provided insights into their affinity for central nervous system receptors, showcasing the compound's relevance in neuropharmacological research (Tacke et al., 2012)
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13;/h1-4,14H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQOOMOOZAZVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626388 | |
Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | |
CAS RN |
96651-85-3 | |
Record name | 2,3-Dihydrospiro[indene-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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